molecular formula C12H26 B14536305 2,3,4,6-Tetramethyloctane CAS No. 62199-28-4

2,3,4,6-Tetramethyloctane

Cat. No.: B14536305
CAS No.: 62199-28-4
M. Wt: 170.33 g/mol
InChI Key: OYZWSGWTBSWCLN-UHFFFAOYSA-N
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Description

2,3,4,6-Tetramethyloctane (CAS: OYZWSGWTBSWCLN-UHFFFAOYSA-N) is a branched alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol. It is characterized by four methyl groups attached to the octane backbone at positions 2, 3, 4, and 6, resulting in a highly branched structure. This compound is classified as a volatile organic compound (VOC) and has been identified in natural products, including the fungus Ophiocordyceps sinensis and the plant Cirsium setidens Nakai . Its physicochemical properties, such as a Henry’s Law constant of 8.0–8.9×10⁻⁷ (dimensionless), suggest low water solubility and a tendency to partition into the atmosphere .

Properties

CAS No.

62199-28-4

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

2,3,4,6-tetramethyloctane

InChI

InChI=1S/C12H26/c1-7-10(4)8-11(5)12(6)9(2)3/h9-12H,7-8H2,1-6H3

InChI Key

OYZWSGWTBSWCLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C)C(C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6-Tetramethyloctane can be achieved through various methods, including:

    Alkylation of Octane: One common method involves the alkylation of octane with methylating agents such as methyl iodide in the presence of a strong base like sodium hydride.

    Catalytic Hydrogenation: Another approach is the catalytic hydrogenation of corresponding alkenes or alkynes using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic processes. These processes often use zeolite catalysts to facilitate the alkylation reactions, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,3,4,6-Tetramethyloctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) to form corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert any functional groups back to alkanes.

    Substitution: Halogenation reactions, such as chlorination or bromination, can occur in the presence of halogens (Cl2 or Br2) and UV light, leading to the formation of haloalkanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with catalysts

    Substitution: Chlorine (Cl2), bromine (Br2), UV light

Major Products Formed

    Oxidation: Alcohols, ketones, carboxylic acids

    Reduction: Alkanes

    Substitution: Haloalkanes

Scientific Research Applications

2,3,4,6-Tetramethyloctane has various applications in scientific research, including:

    Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.

    Biology: This compound can be used in studies involving lipid metabolism and the effects of branched alkanes on biological membranes.

    Medicine: Research on this compound includes its potential use as a solvent or carrier in pharmaceutical formulations.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of 2,3,4,6-Tetramethyloctane primarily involves its interactions with other molecules through van der Waals forces and hydrophobic interactions. As a non-polar molecule, it can dissolve non-polar substances and facilitate various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Branched alkanes with methyl substitutions on octane frameworks exhibit distinct structural, physicochemical, and functional differences. Below is a comparative analysis of 2,3,4,6-tetramethyloctane and its isomers or analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Structure (Branching) Key Properties/Occurrence References
This compound OYZWSGWTBSWCLN Branched at C2, C3, C4, C6 Dominant in Cirsium setidens Nakai volatiles; Henry’s Law: 8.0–8.9×10⁻⁷
2,2,4,4-Tetramethyloctane N/A Branched at C2, C2, C4, C4 Major alkane in Ophiocordyceps sinensis; used in PLS-DA for fungal product distinction
2,3,6,7-Tetramethyloctane N/A Branched at C2, C3, C6, C7 High abundance in Cirsium setidens Nakai (peak area: 425.57±6.09 via SPME Arrow)
3,4,5,6-Tetramethyloctane N/A Branched at C3, C4, C5, C6 Identified in jet fuel; low-intensity molecular ions in EI-MS due to extensive branching
2,2,7,7-Tetramethyloctane 1071-31-4 Branched at C2, C2, C7, C7 Analyzed via GC with retention index 1042; lower volatility than 2,3,4,6-isomer

Key Findings :

Branching and Volatility :

  • Compounds with symmetric branching (e.g., 2,2,4,4-tetramethyloctane) exhibit higher thermal stability and lower volatility compared to asymmetrically branched isomers like this compound .
  • Retention indices in gas chromatography (GC) vary significantly: 2,3,6,7-Tetramethyloctane (RI: 1009) elutes earlier than 2,2,7,7-Tetramethyloctane (RI: 1042) due to differences in polarity and molecular compactness .

Natural Occurrence :

  • This compound is a biomarker in Ophiocordyceps sinensis, distinguishing it from other fungal species .
  • 2,3,6,7-Tetramethyloctane dominates in Cirsium setidens Nakai extracts, with peak areas 2–3× higher than 5-ethyl-2,2,3-trimethylheptane .

Analytical Challenges :

  • Branched alkanes like 3,4,5,6-tetramethyloctane produce low-intensity molecular ions in electron ionization mass spectrometry (EI-MS), complicating identification without high-resolution tools .

Table 2: Analytical Data for Selected Compounds

Compound Name GC Retention Index Abundance (Peak Area ×10⁶) Detection Method
This compound N/A 388.08±0.87 SPME Arrow (Carbon/PDMS)
2,3,6,7-Tetramethyloctane 1009 425.57±6.09 GC×GC-QTOFMS
2,2,7,7-Tetramethyloctane 1042 414.62±5.55 Polydimethyl siloxane GC

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